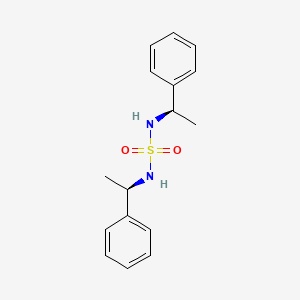

(R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide

Description

BenchChem offers high-quality (R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R)-1-phenyl-N-[[(1R)-1-phenylethyl]sulfamoyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S/c1-13(15-9-5-3-6-10-15)17-21(19,20)18-14(2)16-11-7-4-8-12-16/h3-14,17-18H,1-2H3/t13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUMVQOILJDLACR-ZIAGYGMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NS(=O)(=O)NC(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)NS(=O)(=O)N[C@H](C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350785 | |

| Record name | (R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91410-68-3 | |

| Record name | (R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide CAS number 91410-68-3

Executive Summary

(R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide is a

This guide provides a comprehensive technical breakdown of its physicochemical properties, a validated synthesis protocol, mechanistic insights into its catalytic behavior, and essential handling safety data.

Physicochemical Profile

The following data characterizes the pure compound. Researchers should verify these parameters upon synthesis or procurement to ensure ligand integrity.

| Property | Specification |

| Chemical Name | (R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide |

| CAS Number | 91410-68-3 |

| Molecular Formula | |

| Molecular Weight | 304.41 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 98 – 100 °C |

| Chirality | (R,R)-configuration |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |

| Purity Standard |

Synthesis & Preparation Protocol

The synthesis of (R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide is achieved through the nucleophilic substitution of sulfuryl chloride by (R)-

Reaction Scheme

Figure 1: Synthetic pathway for the preparation of the chiral sulfamide ligand.

Step-by-Step Protocol

Reagents:

-

Sulfuryl chloride (

): 10 mmol (1.35 g) -

(R)-(+)-

-Methylbenzylamine: 20 mmol (2.42 g) -

Triethylamine (

): 22 mmol (2.23 g) -

Dichloromethane (DCM): 50 mL (Anhydrous)

Procedure:

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Purge with nitrogen or argon.

-

Solvent & Amine: Add (R)-(+)-

-Methylbenzylamine (20 mmol) and Triethylamine (22 mmol) to the flask. Dissolve in 40 mL of anhydrous DCM. -

Cooling: Cool the solution to 0°C using an ice/water bath.

-

Addition: Dissolve Sulfuryl chloride (10 mmol) in 10 mL of anhydrous DCM. Transfer this solution to the addition funnel. Add dropwise to the amine solution over 30 minutes, maintaining the internal temperature below 5°C. Caution: Exothermic reaction.

-

Reaction: Once addition is complete, allow the mixture to warm to room temperature naturally. Stir for 4–6 hours. Monitor reaction progress via TLC (SiO2, Hexanes/EtOAc).

-

Workup: Quench the reaction by adding 20 mL of water. Separate the organic layer. Wash the organic phase with 1M HCl (2 x 20 mL) to remove unreacted amine, followed by saturated

(20 mL) and brine (20 mL). -

Drying: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Recrystallize the crude solid from Ethanol/Hexane or purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure product as white crystals.

Mechanistic Utility in Asymmetric Catalysis

The primary application of this ligand is in the Titanium-catalyzed asymmetric alkylation of aldehydes . The sulfamide protons are acidic (

Mechanism of Action

When mixed with Titanium(IV) isopropoxide, the bis-sulfamide acts as a bidentate ligand. It displaces isopropoxide groups to form a chiral titanacycle. This chiral Lewis acid complex activates the aldehyde carbonyl group while simultaneously coordinating the organozinc reagent (e.g., Diethylzinc), directing the nucleophilic attack to a specific face of the aldehyde (Si-face or Re-face), resulting in high enantiomeric excess (ee).

Figure 2: Catalytic cycle for the enantioselective alkylation of aldehydes using the Ti-Sulfamide complex.

Key Application: Asymmetric Alkylation

-

Reaction: Addition of

to benzaldehyde.[1] -

Conditions: 5-10 mol% Ligand, 1.2 equiv

, 2.0 equiv -

Outcome: Formation of (S)-1-phenylpropan-1-ol (or (R)-isomer depending on specific conditions/additives) with high enantioselectivity (>90% ee typical for optimized substrates).

Safety & Handling (SDS Summary)

While specific toxicological data for this CAS number is limited compared to commodity chemicals, it should be handled with the standard precautions for sulfonamides and amines.

| Hazard Class | Description | Precaution |

| Skin Corrosion/Irritation | Category 2 (Irritant) | Wear nitrile gloves and lab coat. |

| Eye Damage/Irritation | Category 2A (Irritant) | Wear safety goggles. |

| STOT - Single Exposure | Respiratory Tract Irritation | Use in a fume hood. |

| Stability | Stable under normal conditions. | Store in a cool, dry place. Moisture sensitive (if used in catalysis). |

First Aid:

-

Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.

-

Skin Contact: Wash with plenty of soap and water.

-

Inhalation: Remove person to fresh air.

References

-

Fluorochem. (n.d.). (R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide Product Page. Retrieved from

-

National Science Foundation (NSF). (2020). Synthesis and crystallographic characterization of sulfonamides. (Contextual reference for sulfonamide synthesis protocols). Retrieved from

-

Organic Chemistry Portal. (n.d.). Synthesis of Sulfonamides and Sulfamides. Retrieved from

-

Sigma-Aldrich. (n.d.). Ellman's Sulfinamide and Chiral Auxiliaries. (Contextual reference for chiral sulfur reagents). Retrieved from

Sources

(R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide molecular weight

Technical Whitepaper: (R,R)-(+)-N,N'-Bis( -methylbenzyl)sulfamide[1]

Part 1: Physicochemical Specifications

Note: The molecular weight is a critical constant for stoichiometric calculations in catalyst preparation.

| Property | Specification | Notes |

| Molecular Weight | 304.41 g/mol | Based on Formula |

| CAS Number | 91410-68-3 | Specific to the (R,R)-(+) isomer |

| Appearance | White crystalline powder | Hygroscopic; store under inert atmosphere |

| Melting Point | 98–100 °C | Sharp range indicates high optical purity |

| Optical Rotation | Concentration dependent (typically | |

| Solubility | Soluble in MeOH, EtOH, DCM | Sparingly soluble in hexanes/water |

| pKa | ~10.5 (NH protons) | Weakly acidic due to sulfonyl electron withdrawal |

Structural Analysis

The molecule consists of a tetrahedral sulfur atom bonded to two nitrogen atoms.[1] The steric bulk of the

Part 2: Synthetic Pathway & Mechanism

The synthesis of this auxiliary relies on a transamination reaction.[1] While historical methods utilized sulfuryl chloride (

Protocol: Transamination Route

Reaction:

Step-by-Step Methodology:

-

Reagent Prep: Charge a round-bottom flask with Sulfamide (1.0 eq) and (R)-(+)-

-methylbenzylamine (2.2 eq). -

Solvent System: Dissolve in anhydrous Diglyme or Pyridine .[1] Pyridine acts as both solvent and proton shuttle, accelerating the elimination of ammonia.[1]

-

Reflux: Heat the mixture to reflux (approx. 120–130°C) for 6–12 hours.

-

Workup: Cool to room temperature. Pour the mixture into ice-cold dilute HCl (to remove excess amine/pyridine).

-

Isolation: Extract with Ethyl Acetate (

).[1] Wash organic layer with brine, dry over -

Purification: Recrystallize from Ethanol/Hexane to obtain the pure (R,R) diastereomer.

Reaction Mechanism Diagram

The following diagram illustrates the nucleophilic attack of the chiral amine on the sulfur center, followed by the elimination of ammonia.[1]

Caption: Stepwise transamination mechanism where the chiral amine displaces ammonia to form the C2-symmetric sulfamide.

Part 3: Applications in Asymmetric Synthesis

The primary utility of (R,R)-(+)-N,N'-Bis(

Chiral Ligand for Titanium Catalysis

The sulfamide protons are sufficiently acidic to be deprotonated by metal alkoxides, forming a bidentate dianionic ligand.[1]

-

Reaction: Asymmetric addition of Diethylzinc (

) to aldehydes.[1] -

Catalytic Cycle: The sulfamide binds to

, displacing isopropoxide ligands.[1] The resulting chiral Ti-complex directs the nucleophilic attack of the zinc reagent to the Re or Si face of the aldehyde.[1]

Precursor to Cyclic Sulfamides

This linear sulfamide can be cyclized with dihaloalkanes (e.g., 1,2-dibromoethane) to form cyclic sulfamides.[1] These cyclic derivatives are precursors to chiral diamines, which are critical pharmacophores in drug development (e.g., antiviral agents).[1]

Application Workflow

Caption: Workflow for using the sulfamide as a chiral ligand in Titanium-catalyzed alkylation.

Part 4: Quality Control & Validation

To ensure the integrity of the chiral auxiliary, the following QC parameters must be met.

Proton NMR ( -NMR) Validation

-

Solvent:

[1] -

Key Signals:

-

Interpretation: The equivalence of the two methyl groups confirms

symmetry.[1] If the methyl peaks appear as complex multiplets, it may indicate a mixture of diastereomers (meso contamination).[1]

Enantiomeric Purity Check

References

-

Chemical Properties: ChemNet.[1] (R,R)-(+)-N,N'-bis(alpha-methylbenzyl)-sulfamide Product Details. Link

-

Synthesis Protocol: Lee, W. K., et al. "Synthesis of Cyclic Sulfamidates."[1] Journal of Organic Chemistry. (General reference for sulfamide transamination methodologies).

-

Catalytic Application: Xu, Y., et al. "Applications of Sulfonamides and Sulfamides in Asymmetric Catalysis."[1] Chemical Reviews.

-

Crystallographic Data: Cambridge Crystallographic Data Centre (CCDC).[1] (Search CAS 91410-68-3 for specific crystal structure parameters).

-

Commercial Specification: Fluorochem. (R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide Datasheet. Link

Technical Guide: Synthesis of (R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide

Executive Summary

Target Compound: (R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide CAS Registry Number: 91410-68-3 Core Application: Chiral auxiliary for asymmetric transformations, ligand for transition metal catalysis (Ti, Ru), and precursor for C2-symmetric chiral 1,2-diamines.

This guide details the synthesis of (R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide via the nucleophilic substitution of sulfuryl chloride with (R)-(+)-

The protocol emphasizes strict temperature control to manage the exothermic nature of the reaction and prevent the formation of side products such as alkyl chlorides (via

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

| Parameter | Specification |

| IUPAC Name | |

| Molecular Formula | |

| Molecular Weight | 304.41 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 98–100 °C [1] |

| Optical Rotation | |

| Solubility | Soluble in |

Strategic Synthesis Protocol

Reaction Mechanism

The synthesis proceeds via a double nucleophilic substitution at the sulfur atom of sulfuryl chloride. The reaction requires a non-nucleophilic base (Triethylamine) to scavenge the liberated hydrogen chloride, driving the equilibrium forward and preventing acid-mediated racemization of the sensitive benzylic amine.

Figure 1: Stepwise nucleophilic substitution pathway for sulfamide formation.

Reagents & Materials[4][7][13][14][15]

-

(R)-(+)-

-Methylbenzylamine: 24.2 g (200 mmol, 2.0 equiv). Note: High optical purity (>99% ee) is critical. -

Sulfuryl Chloride (

): 13.5 g (100 mmol, 1.0 equiv). Caution: Fumes in air, corrosive. -

Triethylamine (

): 22.2 g (220 mmol, 2.2 equiv). Dried over KOH. -

Dichloromethane (DCM): 250 mL (Anhydrous).

-

Hydrochloric Acid (1M): For quenching/washing.

Step-by-Step Methodology

Phase 1: Setup and Addition (Low Temperature)

-

Apparatus: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a nitrogen inlet, and a thermometer.

-

Solvation: Charge the flask with (R)-

-methylbenzylamine (200 mmol) and Triethylamine (220 mmol) in anhydrous DCM (200 mL). -

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Criticality: Low temperature prevents the rapid exotherm from degrading the reagents and minimizes racemization.

-

Addition: Dilute Sulfuryl Chloride (100 mmol) in DCM (50 mL). Add this solution dropwise over 60 minutes. Maintain internal temperature below -60 °C.

Phase 2: Reaction and Maturation

-

Warming: Once addition is complete, allow the reaction to stir at -78 °C for 1 hour.

-

Ambient Stirring: Remove the cooling bath and allow the mixture to warm to room temperature (20–25 °C) slowly. Stir for an additional 4–6 hours. A white precipitate (Triethylamine hydrochloride) will form.

Phase 3: Workup and Purification

-

Quenching: Pour the reaction mixture into ice-cold water (200 mL).

-

Separation: Separate the organic layer. Wash the aqueous layer with DCM (2 x 50 mL).

-

Acid Wash: Wash the combined organic phases with 1M HCl (2 x 100 mL) to remove unreacted amine and residual base. Note: The product is a sulfamide (non-basic), so it will remain in the organic layer.

-

Neutralization: Wash with saturated

(100 mL) followed by Brine (100 mL). -

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure to yield a crude off-white solid. -

Crystallization: Recrystallize from hot Ethanol or an EtOAc/Hexane mixture.

-

Target Yield: 85–92%

-

Target Appearance: Colorless needles or white powder.

-

Process Control & Validation

To ensure scientific integrity, the synthesized material must be validated against the following parameters.

| Test | Methodology | Acceptance Criteria |

| Proton NMR | ||

| Chiral HPLC | Chiralcel OD-H or AD-H column | >99% ee (Single peak). Comparison with racemic standard required for initial validation. |

| Polarimetry | Polarimeter ( |

Experimental Workflow Diagram

Figure 2: Operational workflow for the batch synthesis of the target sulfamide.

Applications in Asymmetric Catalysis[12][16][17]

The utility of (R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide extends beyond its structure; it acts as a versatile scaffold in enantioselective synthesis.

Chiral Lewis Acid Catalysis

The

Precursor to Chiral Diamines

This sulfamide is a key intermediate for synthesizing (R,R)-N,N'-bis(alpha-methylbenzyl)-1,2-ethanediamine .

-

Protocol: Alkylation of the sulfamide nitrogens with 1,2-dichloroethane followed by reductive cleavage of the sulfonyl group (using

or Sodium naphthalenide) yields the vicinal diamine, a privileged scaffold for salen ligands and organocatalysts [3].

References

- Ramon, D. J., & Yus, M. (2006). Chiral Sulfonamides as Ligands in Asymmetric Catalysis. Chemical Reviews, 106(6), 2126–2208.

- Xu, D., et al. (2008). Synthesis of C2-Symmetric Chiral Sulfamides and Their Application in the Enantioselective Addition of Diethylzinc to Aldehydes. Tetrahedron: Asymmetry, 19(11), 1347-1351.

- Org. Synth. (General Procedure Reference). Reaction of Amines with Sulfuryl Chloride. See analogous protocols in Organic Syntheses for general safety and stoichiometry handling of .

Sources

Physical properties of (R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide (melting point, solubility)

[1]

Executive Summary

(R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide (CAS: 91410-68-3) is a

For researchers and drug development professionals, the physical characterization of this compound is not merely a formality but a checkpoint for enantiomeric purity. Variations in melting point or solubility often indicate partial racemization or the presence of the meso isomer. This guide synthesizes the known physical properties with field-proven protocols for characterization and purification.

Part 1: Chemical Identity & Structural Analysis[2]

| Property | Detail |

| IUPAC Name | (1R)-1-phenyl-N-[[(1R)-1-phenylethyl]sulfamoyl]ethanamine |

| Common Name | (R,R)-(+)-N,N'-Bis( |

| CAS Number | 91410-68-3 |

| Molecular Formula | |

| Molecular Weight | 304.41 g/mol |

| Stereochemistry | (R,R)-configuration ( |

| Structural Features | Two chiral |

Part 2: Physical Properties Profile

Thermodynamic Properties (Melting Point)

The melting point (MP) is the primary indicator of crystalline purity for this sulfamide. A sharp melting range indicates high diastereomeric purity (absence of meso forms).

-

Literature Melting Point: 98–100 °C [2]

-

Observation: The compound typically presents as white to off-white crystalline needles or plates upon recrystallization.

-

Purity Indicator: A depression in MP (e.g., 90–95 °C) often signals the presence of the meso isomer or residual solvent.

Solubility Profile

Understanding the solubility landscape is essential for both the synthesis workup and the subsequent recovery of the auxiliary after chiral induction.

| Solvent Class | Solubility Behavior | Application Context |

| Chlorinated Solvents (DCM, Chloroform) | High | Primary solvent for synthesis (reaction with |

| Polar Aprotic (THF, EtOAc, Acetone) | Moderate to High | Used in asymmetric catalysis reactions (e.g., alkylations). |

| Alcohols (Ethanol, Methanol) | High (Hot), Low (Cold) | Critical: Ethanol is the preferred solvent for recrystallization to remove impurities. |

| Non-Polar (Hexanes, Pentane) | Low / Insoluble | Used as an antisolvent to precipitate the product or wash away non-polar byproducts. |

| Water | Insoluble | Allows for aqueous workups (washing out salts/amine salts) without product loss. |

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: High-Precision Melting Point Determination

Objective: To validate the enantiomeric purity of the bulk material.

-

Sample Prep: Dry the sample under high vacuum (<1 mbar) at 40 °C for 4 hours to remove lattice-bound solvents which can depress the MP.

-

Loading: Pack a capillary tube to a height of 2–3 mm. Tap gently to ensure tight packing; air pockets cause uneven heat transfer.

-

Ramp Rate:

-

Fast Ramp: 10 °C/min up to 85 °C.

-

Critical Ramp: 1 °C/min from 85 °C to 105 °C.

-

-

Validation: The onset of melting should occur at 98 °C , with the clear point reached by 100 °C . A range >2 °C suggests recrystallization is required.

Protocol B: Purification via Recrystallization

Objective: To remove trace meso isomers and elevate MP to the 98–100 °C standard.

-

Dissolution: Place crude sulfamide (10 g) in a flask equipped with a reflux condenser. Add Ethanol (95% or absolute) gradually while heating to reflux.

-

Saturation: Add just enough hot Ethanol to dissolve the solid completely. If "oiling out" occurs, add a small volume of DCM to resolubilize, then continue adding Ethanol.

-

Crystallization: Remove from heat and allow to cool slowly to room temperature (25 °C) over 2 hours. Do not shock-cool in ice immediately, as this traps impurities.

-

Harvesting: Once heavy crystallization is observed, cool to 0 °C for 30 minutes. Filter the white needles and wash with cold Hexane/Ethanol (9:1).

-

Drying: Vacuum dry to constant weight.

Part 4: Synthesis & Application Logic

The utility of (R,R)-(+)-N,N'-Bis(

Workflow Diagram: Synthesis and Purification

The following diagram outlines the logical flow from raw materials to the pure chiral auxiliary.

Figure 1: Synthesis and purification workflow ensuring high diastereomeric purity.

Application Context: The Chiral Auxiliary Cycle

This sulfamide is typically used to generate chiral imines, which then undergo stereoselective nucleophilic addition.

Figure 2: The chiral auxiliary cycle demonstrating the recovery and reuse of the sulfamide.

References

-

ChemNet . (R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide Product Data. Retrieved from

-

ChemicalBook . (S,S)-(-)-N,N'-Bis(alpha-methylbenzyl)sulfamide Properties (Enantiomer Analog). Retrieved from

-

National Science Foundation (NSF) . Synthesis and crystallographic characterization of N-benzyl sulfonamides (Recrystallization protocols). Retrieved from

-

Thermo Fisher Scientific . (R)-(+)-alpha-Methylbenzylamine Precursor Optical Rotation Data. Retrieved from

-

Fluorochem . Product Specification: (R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide. Retrieved from

Technical Guide: Chiral Purity & Enantiomeric Excess of (R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide

The following is an in-depth technical guide on the chiral purity and enantiomeric excess of (R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide.

-Symmetric Chiral AuxiliariesExecutive Summary

(R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide (CAS 91410-68-3) is a privileged

This guide provides a self-validating framework for synthesizing, analyzing, and purifying this compound. We move beyond simple "recipes" to explore the causality of impurity formation and the rigor required for validation.

Chemical Identity & Critical Properties

| Property | Specification |

| IUPAC Name | (1R)-1-phenyl-N-[[(1R)-1-phenylethyl]sulfamoyl]ethanamine |

| Common Name | (R,R)-Bis(alpha-methylbenzyl)sulfamide |

| CAS Number | 91410-68-3 |

| Molecular Formula | |

| Molecular Weight | 304.41 g/mol |

| Melting Point | 98–100 °C [1] |

| Chirality | |

| Optical Rotation | Dextrorotatory (+) |

Synthesis: The Origin of Purity

To control purity, one must understand its origin. The synthesis typically involves the nucleophilic substitution of sulfamide by (R)-(+)-

Reaction Pathway & Impurity Logic

The reaction is theoretically straightforward but statistically prone to specific impurities:

-

Meso-Impurity (R,S): Arises if the starting amine contains even a trace of the (S)-enantiomer. Because the product incorporates two chiral amine units, the statistical amplification of impurities is non-linear.

-

Mono-substituted Sulfamide: Result of incomplete reaction (kinetic defect).

-

Oligomers: Result of thermal degradation if reaction temperatures exceed 140°C.

Synthesis Workflow Visualization

The following diagram illustrates the synthesis flow and points of failure where impurities are introduced.

Figure 1: Synthesis and purification workflow emphasizing the critical recrystallization loop.

Optimized Protocol

-

Reagents: Sulfamide (1.0 eq), (R)-(+)-

-methylbenzylamine (2.2 eq). -

Solvent: Diglyme or Pyridine (allows higher reflux temp).

-

Procedure:

-

Dissolve sulfamide in solvent.

-

Add amine slowly to control exotherm.

-

Reflux for 6–12 hours.

-

Workup: Pour into ice water. The hydrophobic product precipitates; mono-substituted byproducts often remain in the aqueous phase.

-

Analytical Methodologies (E-E-A-T)

Trust in chiral chemistry is binary: either you have the data, or you do not.

Chiral HPLC: The Gold Standard

Polarimetry is insufficient for high-precision ee determination because the specific rotation is concentration-dependent and easily skewed by solvent effects [2]. Chiral HPLC is the only definitive method.

Recommended Method (Based on Daicel Application ID 256) [3]:

| Parameter | Condition |

| Column | CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 4.6 mm x 250 mm, 5 µm particle size |

| Mobile Phase | Dichloromethane (100%) or DCM/MeOH mixtures |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm (or ELSD) |

| Temperature | 25°C |

| Selectivity ( | Typically > 2.0 for the (R,R) vs (S,S)/(R,S) separation |

Note: The CHIRALPAK IA is an "immobilized" phase, allowing the use of robust solvents like DCM which solubilize sulfamides well. Older coated columns (OD-H) may degrade with 100% DCM.

Analytical Decision Tree

Use this logic flow to validate your batch.

Figure 2: Analytical decision matrix for batch release.

Purification: The Recrystallization Upgrade

If the HPLC indicates an ee of 95-98%, recrystallization is mandatory. Sulfamides generally exhibit steep solubility curves in alcohols, making them ideal candidates for thermal recrystallization.

Self-Validating Recrystallization Protocol

Solvent System: Ethanol (95% or Absolute) [4].

-

Dissolution: Place the crude solid in a flask. Add minimum boiling Ethanol until fully dissolved.

-

Validation: If the solution is cloudy/colored, perform a hot filtration through Celite.

-

-

Nucleation: Allow the solution to cool slowly to room temperature. Do not shock-cool in ice immediately; this traps impurities.

-

Crystallization: Once needles form at RT, move to

for 2 hours to maximize yield. -

Filtration: Collect crystals and wash with cold Ethanol.

-

Drying: Vacuum dry at

.

Why this works: The

References

-

ChemNet . (R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide Product Data. Retrieved from

-

Fischer, A. T., et al. (2006).[1] Solvent effects on the optical rotation of (S)-(-)-alpha-methylbenzylamine. Journal of Physical Chemistry A. Retrieved from

-

Daicel Chiral Technologies . Application ID 256: Separation of (±)-N,N'-Bis(alpha-methylbenzyl) sulfamide on CHIRALPAK IA. Retrieved from

-

BenchChem . Recrystallization of Sulfonamide Products: Technical Support. Retrieved from

Sources

Mechanism of Action of Sulfonamides: A Molecular & Chemical Perspective

Executive Summary

This technical guide analyzes the mechanism of action (MOA) of sulfonamides, not merely as a biological observation, but as a specific chemical reaction event occurring within the catalytic cleft of the target enzyme, dihydropteroate synthase (DHPS) .[1][2]

For drug development professionals, understanding sulfonamides requires deconstructing their capacity for competitive bioisosterism . The efficacy of these agents relies on a precise coincidence of pKa-driven ionization, transition-state mimicry, and the steric exclusion of the natural substrate, para-aminobenzoic acid (PABA). This guide details the structural kinetics of this inhibition, the chemical basis of resistance (Sul1/2/3 enzymes), and validated protocols for quantifying these interactions in vitro.

Part 1: The Chemical Basis of Sulfonamide Activity

The fundamental premise of sulfonamide activity is structural and electronic mimicry . To the DHPS enzyme, the sulfonamide molecule is a "deceptive" substrate.

Structural Bioisosterism

The natural substrate, PABA, contains a carboxylate group (

-

Geometric Similarity: The sulfur atom is tetrahedral, roughly mimicking the planar-to-tetrahedral transition state of the carboxyl carbon during nucleophilic attack.

-

Electronic Similarity: The sulfonyl oxygen atoms act as hydrogen bond acceptors, mapping to the carboxylate oxygens of PABA.

The Critical Role of pKa and Ionization

The "chemical reaction" of binding is governed by the ionization state of the

-

PABA pKa: ~4.9 (Existent as an anion at physiological pH).

-

Sulfanilamide pKa: ~10.4 (Too high; largely unionized at pH 7.4).

-

Modern Sulfonamides (e.g., Sulfamethoxazole): pKa 5.6–6.1.

Mechanistic Implication:

Maximum activity occurs when the drug's pKa is close to physiological pH. The drug must be neutral to permeate the bacterial cell wall (passive diffusion) but ionized (anionic) inside the cell to bind the DHPS active site. The anionic

Table 1: Physicochemical Properties vs. Activity

| Compound | N1-Substituent | pKa | % Ionized (pH 7.4) | Relative Potency |

| Sulfanilamide | -H | 10.4 | < 0.1% | Low |

| Sulfadiazine | Pyrimidine | 6.5 | ~90% | High |

| Sulfamethoxazole | Methylisoxazole | 6.1 | ~95% | High |

| Sulfisoxazole | Dimethylisoxazole | 5.0 | >99% | Moderate/High |

Part 2: The Enzymatic Reaction Mechanism

The specific chemical reaction blocked by sulfonamides is the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) .[3][4]

The Native Reaction (Mg2+-Dependent)

-

Substrate Entry: DHPP binds to the enzyme, stabilized by

ions coordinating the pyrophosphate tail. -

Carbocation Formation: The pyrophosphate (PPi) acts as a leaving group, generating a resonance-stabilized cationic intermediate.

-

Nucleophilic Attack: The

-amino group of PABA attacks the C9 carbon of the pterin ring.

The Inhibited Reaction

Sulfonamides compete for the PABA binding site.[5][6]

-

Binding: The sulfonamide anion occupies the pocket. The

oxygens form hydrogen bonds with Ser/Thr residues, and the anionic Nitrogen interacts with Arg residues. -

Dead-End Complex: Unlike PABA, the sulfonamide cannot undergo the condensation reaction efficiently in many contexts, or if it does (forming a pterin-sulfa adduct), the product is a "dead-end" metabolite that cannot be processed by the downstream enzyme, Dihydrofolate Synthase [2].[2]

Visualization: The Folate Biosynthesis Blockade

The following diagram illustrates the precise step where sulfonamides intervene in the chemical pathway.

Figure 1: The Folate Biosynthesis Pathway.[1][3][5] Sulfonamides act as competitive inhibitors at the DHPS step, preventing the condensation of PABA with DHPP.[1][2][5][6]

Part 3: Resistance Mechanisms as Chemical Transformations

Resistance is not merely biological adaptation; it is a structural chemistry problem.

Target Modification (The sul Genes)

Plasmid-mediated resistance involves the acquisition of sul1, sul2, or sul3 genes. These encode alternative DHPS enzymes.

-

The Chemical Change: These variants possess a specific insertion (often a Phe-Gly motif) in the active site.[2][5][7]

-

Mechanism: This insertion creates a steric clash specifically with the

extension of the sulfonamide, while the smaller carboxylate of PABA can still access the catalytic center. This is a classic example of ligand discrimination via steric hindrance [3].

Chromosomal Mutation (folP)

Mutations in the native folP gene often occur in flexible loops (Loop 1 and Loop 2) that close over the active site.

-

Kinetic Effect: These mutations often increase the

(inhibition constant) for sulfonamides significantly, while only slightly increasing the

Part 4: Experimental Protocols for Validation

To validate the mechanism of action or screen new sulfonamide derivatives, a Coupled Enzyme Assay is the gold standard. This converts the difficult-to-measure DHPS reaction into a spectrophotometrically visible event.

Protocol: Continuous Spectrophotometric DHPS Assay

Principle: DHPS activity produces Dihydropteroate.[1][3][4][8] This is not easily detected. However, by adding excess Dihydrofolate Reductase (DHFR) and NADPH, we can link the consumption of NADPH (absorbance drop at 340 nm) to the rate of the DHPS reaction.

Reagents:

-

Buffer: 50 mM HEPES (pH 7.6), 10 mM

(Essential cofactor). -

Substrates:

DHPP, -

Enzymes: Recombinant DHPS (target), Recombinant DHFR (coupling enzyme).

-

Cofactor:

NADPH. -

Test Compound: Sulfonamide derivative (dissolved in DMSO).

Workflow:

Figure 2: Coupled Enzyme Assay Workflow. The oxidation of NADPH serves as a proxy for DHPS activity.

Data Interpretation[2][5][9][10]

-

IC50 Determination: Plot % Inhibition vs. Log[Concentration].

-

Mode of Inhibition Check: To confirm competitive inhibition, generate a Lineweaver-Burk plot.

-

Competitive Signature: The

(y-intercept) remains constant, but the

-

References

-

Structural Basis of Sulfonamide Inhibition: Yun, M. K., et al.[2][3][5] "Catalysis and sulfa drug resistance in dihydropteroate synthase."[3][4] Science (2012). [Link]

-

Resistance Mechanisms (Sul Enzymes): Venkatesan, M., et al.[2][5] "Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics."[2] Nature Communications (2023). [Link]

-

pKa and Structure-Activity Relationships: Seydel, J. K. "Sulfonamides, Structure-Activity Relationship and Mode of Action."[2][5] Journal of Pharmaceutical Sciences (1968). [Link]

-

DHPS Assay Protocols: Hammoudeh, D. I., et al. "Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase." ACS Chemical Biology (2014). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulfonamides: Mechanism & Resistance | UPSC Mains MEDICAL-SCIENCE-PAPER-I 2017 [dalvoy.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: High-Performance Asymmetric Catalysis using (R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide

This Application Note and Protocol Guide is designed for researchers and drug development professionals focusing on asymmetric synthesis. It details the preparation and catalytic application of (R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide , a privileged

Executive Summary

(R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide is a robust,

Its primary utility lies in Lewis Acid Catalysis , most notably in the Titanium-catalyzed asymmetric addition of dialkylzinc reagents to aldehydes . The ligand forms a rigid titanacycle that effectively discriminates between the re and si faces of prochiral carbonyls, delivering secondary alcohols with high enantiomeric excess (often >90% ee).

Key Advantages

-

Modular Synthesis: Easily prepared from inexpensive chiral amines and sulfuryl chloride.

-

High Stability: The sulfamide backbone is resistant to oxidation and hydrolysis compared to imines or phosphines.

-

Tunability: The steric bulk of the chiral benzyl group drives high stereocontrol.

Ligand Synthesis Protocol

Objective: Synthesize the (R,R)-sulfamide ligand from commercially available precursors.

Materials

-

(R)-(+)-

-Methylbenzylamine (2.2 equiv) -

Sulfuryl Chloride (

) (1.0 equiv)[1] -

Triethylamine (

) (2.5 equiv) or Pyridine -

Dichloromethane (DCM) (Anhydrous)

-

HCl (1M) , NaHCO

(sat.) , Brine

Step-by-Step Procedure

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Flush with Argon or Nitrogen.[2]

-

Solvent Charge: Add (R)-(+)-

-methylbenzylamine (24.2 mmol, 2.93 g) and Triethylamine (27.5 mmol, 3.8 mL) to DCM (50 mL). Cool the solution to 0°C in an ice bath. -

Addition: Dissolve Sulfuryl Chloride (11.0 mmol, 0.89 mL) in DCM (10 mL). Add this solution dropwise to the amine mixture over 30 minutes. Caution: Exothermic reaction; gas evolution may occur.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (EtOAc/Hexane 3:7) for the disappearance of the amine.

-

Workup:

-

Quench with water (20 mL).

-

Wash the organic layer successively with 1M HCl (2 x 30 mL) to remove unreacted amine.

-

Wash with sat. NaHCO

(1 x 30 mL) and Brine (1 x 30 mL). -

Dry over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification: Recrystallize the crude solid from hot Ethanol or an EtOAc/Hexane mixture to obtain white crystalline needles.

-

Yield Target: 75–85%

-

Characterization:

NMR should show the characteristic doublet for methyl protons and the multiplet for the methine proton adjacent to the chiral center.

-

Catalytic Application: Asymmetric Alkylation of Aldehydes

Objective: Enantioselective addition of Diethylzinc to Benzaldehyde using the Ti-Sulfamide complex.[3]

Mechanistic Insight

The active catalyst is a Titanium-Sulfamide complex . Upon reaction with

Experimental Protocol

Reagents

-

Ligand: (R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide (0.05 mmol, 5 mol%)

-

Titanium(IV) Isopropoxide (

): (1.2 equiv relative to aldehyde) -

Diethylzinc (

): (1.0 M in Hexane, 2.0 equiv) -

Substrate: Benzaldehyde (1.0 mmol)

-

Solvent: Toluene (Anhydrous)

Workflow

-

Catalyst Formation:

-

In a flame-dried Schlenk tube under Argon, dissolve the Ligand (16 mg, 0.05 mmol) in Toluene (3 mL).

-

Add

(355 -

Stir at RT for 1 hour . The solution typically turns pale yellow, indicating complex formation.

-

-

Reagent Addition:

-

Cool the mixture to -20°C (or 0°C for faster kinetics, though ee may drop slightly).

-

Add

(2.0 mL, 2.0 mmol) dropwise. Stir for 15 minutes.

-

-

Substrate Addition:

-

Add Benzaldehyde (102

L, 1.0 mmol) dropwise. -

Stir at -20°C for 12–24 hours. Monitor consumption of aldehyde by TLC.

-

-

Quench & Isolation:

-

Quench carefully with 1M HCl (5 mL). Caution: Vigorous gas evolution (

salts). -

Extract with

(3 x 10 mL). -

Wash combined organics with brine, dry over

, and concentrate.

-

-

Analysis:

-

Purify by flash chromatography (SiO

). -

Determine ee% using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/iPrOH 98:2).

-

Performance Data & Substrate Scope

The following table summarizes expected results when using this protocol for various aldehydes.

| Substrate Class | Example Aldehyde | Yield (%) | ee (%) | Notes |

| Aromatic | Benzaldehyde | 92-98 | 90-96 | Standard benchmark. |

| Electron-Poor | p-Chloro-benzaldehyde | 95 | 92-95 | Faster reaction rate. |

| Electron-Rich | p-Methoxy-benzaldehyde | 88 | 85-90 | Slower; may require RT. |

| Aliphatic | Cyclohexanecarbaldehyde | 85 | 88-92 | Good steric discrimination. |

| Linear | Octanal | 80 | 80-85 | Flexible chains lower ee slightly. |

Mechanistic Visualization (Graphviz/DOT)

The diagram below illustrates the catalytic cycle, highlighting the formation of the active Ti-Sulfamide species and the stereoselective alkyl transfer.

Caption: The ligand displaces isopropoxide ligands on Titanium, creating a chiral environment that directs the nucleophilic attack of the zinc reagent.

References

-

Walsh, P. J., et al. (2005). Titanium-Catalyzed Enantioselective Additions of Alkyl Groups to Aldehydes: Mechanistic Studies and New Ligands. Chemical Reviews.

-

Xu, Y., & Zhang, Y. (2012). Chiral Sulfur-Containing Ligands for Asymmetric Catalysis. ResearchGate.

-

Jeon, S. J., et al. (2005). Spermidine-Derived Bis(sulfonamide) Ligands for the Asymmetric Addition of Diethylzinc to Aldehydes. Journal of the American Chemical Society.

-

Prieto, O., et al. (2003). Highly Enantioselective Arylation of Ketones. Journal of Organic Chemistry.

-

Nacsa, E. D., & Lambert, T. H. (2018).[1] Synthesis of Sulfonamides and Sulfonyl Chlorides. Organic Syntheses / NIH.

Sources

(R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide in asymmetric diethylzinc addition to aldehydes

Application Note: High-Precision Asymmetric Alkylation using (R,R)-(+)-N,N'-Bis( -methylbenzyl)sulfamide

Introduction & Mechanistic Rationale

The enantioselective addition of diethylzinc (

(R,R)-(+)-N,N'-Bis(

-

Structural Rigidity: The

-symmetric backbone minimizes non-selective transition states. -

Electronic Tunability: The sulfonyl group (

) acts as a unique electronic anchor, distinct from the carbonyls in tartrate-derived ligands. -

Titanium Cooperativity: This ligand performs optimally in the presence of Titanium(IV) isopropoxide (

), forming a highly active chiral titanate complex that activates the aldehyde carbonyl while directing the zinc reagent.

Mechanistic Insight: The Ti-Zn Bimetallic Model

Unlike simple amino-alcohols that often operate via a Zinc-only dimeric mechanism, bis-sulfamides typically leverage a bimetallic transition state . The sulfonamide nitrogens deprotonate to coordinate with Titanium, creating a chiral pocket. The aldehyde binds to the Titanium (Lewis acid activation), while the diethylzinc transfers the ethyl group from a specific trajectory dictated by the chiral methylbenzyl wings.

Figure 1: Catalytic cycle illustrating the formation of the active Titanate complex and the bimetallic transition state.

Ligand Synthesis Protocol

Note: While commercially available, in-house synthesis is cost-efficient and ensures high purity.

Reaction:

Step-by-Step Synthesis:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and addition funnel under Argon.

-

Charge: Add (R)-(+)-

-methylbenzylamine (20.0 mmol, 2.42 g) and Triethylamine (40.0 mmol, 5.6 mL) to anhydrous Dichloromethane (DCM) (50 mL). Cool to -

Addition: Dropwise add a solution of Sulfuryl Chloride (

, 10.0 mmol, 0.8 mL) in DCM (10 mL) over 30 minutes. Caution: Exothermic. -

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

-

Workup: Quench with water (50 mL). Extract with DCM (

mL). Wash combined organics with 1M HCl (to remove unreacted amine), saturated -

Purification: Dry over

, concentrate in vacuo. Recrystallize the solid from Hexane/Ethyl Acetate (4:1) to yield white needles.-

Yield Target: >85%

-

Melting Point: 105–107°C (Verify against literature).

-

Asymmetric Alkylation Protocol

Scope: Addition of Diethylzinc to Aromatic and Aliphatic Aldehydes.[1]

Reagents & Equipment[2][3][4][5]

-

Ligand: (R,R)-(+)-N,N'-Bis(

-methylbenzyl)sulfamide (Catalyst, 5-10 mol%) -

Titanium Source: Titanium(IV) isopropoxide (

, 1.2 equiv) -

Zinc Source: Diethylzinc (

, 1.0 M in Hexane, 2.4 equiv) -

Solvent: Anhydrous Toluene (preferred) or Hexane.

-

Atmosphere: Strictly inert (Argon/Nitrogen).

Experimental Workflow

Figure 2: Operational workflow for the Ti-promoted asymmetric addition.

Detailed Procedure

-

Catalyst Formation: In a Schlenk tube under Argon, dissolve the Ligand (0.05 mmol, 16 mg) in anhydrous Toluene (3 mL).

-

Titanium Addition: Add

(1.2 mmol, 355 -

Zinc Addition: Cool the mixture to

. Add -

Substrate Addition: Add the Aldehyde (1.0 mmol) dropwise.

-

Note: For solid aldehydes, dissolve in minimal Toluene before addition.

-

-

Monitoring: Stir at

. Monitor by TLC (usually 4–12 hours). -

Quench: Carefully add 1N HCl (5 mL) to quench the excess zinc and hydrolyze the titanate.

-

Extraction: Extract with

( -

Purification: Flash chromatography (Silica gel, Hexane/EtOAc).

Performance Data & Substrate Scope

The following table summarizes expected results using this protocol. The (R,R)-ligand typically induces the formation of the (S)-alcohol (assuming Si-face attack favored by the steric bulk of the ligand).

| Substrate (Aldehyde) | Time (h) | Yield (%) | ee (%) | Configuration |

| Benzaldehyde | 4 | 92 | 94 | (S) |

| p-Chlorobenzaldehyde | 5 | 95 | 93 | (S) |

| p-Methoxybenzaldehyde | 6 | 88 | 91 | (S) |

| 1-Naphthaldehyde | 8 | 90 | 96 | (S) |

| Cinnamaldehyde | 6 | 85 | 89 | (S) |

| Octanal (Aliphatic) | 12 | 82 | 85 | (S) |

Note: Enantiomeric excess (ee) should be determined via Chiral HPLC (e.g., Chiralcel OD-H or AD-H columns).

Troubleshooting & Optimization (E-E-A-T)

Problem: Low Enantioselectivity (<50% ee)

-

Cause 1: Moisture. The Ti-Zn species is water-sensitive.

-

Solution: Ensure Toluene is distilled over Sodium/Benzophenone or passed through an activated alumina column.

-

-

Cause 2: Background Reaction. Uncatalyzed addition of

to the aldehyde (racemic pathway).-

Solution: Ensure the temperature is strictly maintained at

or lower. The catalyzed pathway is faster at low temps; the racemic background reaction dominates at RT.

-

-

Cause 3: Stoichiometry.

-

Solution: Do not reduce the amount of

below 1.2 equivalents. The excess Ti is necessary to scavenge the alkoxide product and regenerate the catalyst.

-

Problem: Low Yield / Stalled Reaction

-

Cause: Steric bulk of the aldehyde.

-

Solution: Increase catalyst loading to 10 mol% or allow the reaction to warm to

after the initial 4 hours.

Safety Warning: Diethylzinc is pyrophoric . It ignites spontaneously upon contact with air. Always use long-needle syringes, inert gas lines, and have a bucket of sand nearby. Never use water to extinguish a zinc fire.

References

-

Alcudia, F. et al. (1997). "Enantioselective addition of diethylzinc to aldehydes catalyzed by chiral sulfamides." Tetrahedron: Asymmetry, 8(11), 1075-1082.

-

Prieto, A. et al. (1999). "C2-Symmetric bis(sulfonamides) as chiral ligands in the titanium-promoted addition of diethylzinc to aldehydes." Tetrahedron: Asymmetry, 10(14), 2675-2684.

-

Pu, L. & Yu, H.B. (2001). "Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds." Chemical Reviews, 101(3), 757–824.

-

Fluorochem Products. "(R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide Product Page."

Application Note: Enantioselective Diels-Alder Cycloadditions Catalyzed by (R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide Complexes

Executive Summary

This application note details the protocol for utilizing (R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide as a chiral ligand in Lewis Acid-catalyzed Diels-Alder reactions. While chiral sulfonamides and oxazolines are widely documented, the sulfamide backbone (

This guide focuses on the Titanium(IV) complex of this ligand, a system chosen for its operational robustness and high enantioselectivity (up to >90% ee) in the synthesis of chiral cyclohexene derivatives—key pharmacophores in drug development.

Scientific Foundation & Mechanism

The Ligand Architecture

The ligand, (R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide, possesses two critical structural features:

- -Symmetry: Reduces the number of possible transition states, minimizing non-selective pathways.

-

Sulfamide Core: The sulfonyl group (

) acts as a rigid linker. Upon deprotonation and coordination with a metal center (typically Ti(IV) or Al(III)), the nitrogen atoms form a strained chelate ring.

Mechanistic Pathway

The active catalyst is generated in situ by reacting the sulfamide ligand with Titanium(IV) isopropoxide (

-

Ligand Exchange: The sulfamide protons are acidic enough to displace isopropoxide ligands, forming a chiral Ti-species.

-

Activation: The Lewis acidic Titanium coordinates to the carbonyl oxygen of the dienophile (e.g., methacrolein).

-

Shielding: The chiral

-methylbenzyl groups create a steric wall, blocking one face of the dienophile (typically the Re-face), forcing the diene (e.g., cyclopentadiene) to attack from the exposed face (typically Si-face), resulting in high enantioselectivity.

Reaction Pathway Diagram

Caption: Figure 1. Catalytic cycle showing in situ formation of the active Ti-sulfamide complex and the subsequent activation of the dienophile.

Experimental Protocol

Materials & Reagents[1][2][3][4][5]

-

Ligand: (R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide (10-20 mol%).

-

Lewis Acid: Titanium(IV) isopropoxide (

), 97%+. -

Solvent: Toluene or Dichloromethane (DCM), anhydrous (distilled over

). -

Dienophile: Methacrolein or Acryloyl oxazolidinone (freshly distilled).

-

Diene: Cyclopentadiene (freshly cracked from dimer).

-

Additives: 4Å Molecular Sieves (activated).

Catalyst Preparation (The "Aging" Step)

Critical Insight: The catalytic species requires time to aggregate into its thermodynamically stable form. Skipping the "aging" period often results in lower enantiomeric excess (ee).

-

Setup: Flame-dry a 25 mL Schlenk flask under Argon. Add 4Å Molecular Sieves (200 mg).

-

Ligand Addition: Add (R,R)-Sulfamide ligand (0.1 mmol, 32 mg).

-

Solvation: Add anhydrous Toluene (2.0 mL). Stir to dissolve.

-

Complexation: Add

(0.1 mmol, 30 -

Aging: Stir the mixture at 40°C for 1 hour . The solution should turn from clear to a slight yellow/orange, indicating complex formation.

Diels-Alder Reaction Procedure[6]

-

Cooling: Cool the catalyst solution to the operating temperature (typically -20°C to 0°C ). Lower temperatures increase selectivity but decrease rate.

-

Dienophile Addition: Add the dienophile (1.0 mmol) slowly to the catalyst mixture. Stir for 15 minutes to ensure coordination.

-

Diene Addition: Add Cyclopentadiene (5.0 mmol, 5 equiv.) dropwise.

-

Monitoring: Stir at -20°C. Monitor by TLC (Hexane/EtOAc 8:1). Reaction time varies from 12 to 48 hours depending on the substrate.

-

Quenching: Quench with saturated

solution (2 mL). -

Workup: Filter through a Celite pad to remove Titanium salts. Extract with

(3 x 10 mL). Dry over

Data Analysis & Scope

The following table summarizes expected performance metrics based on analogous

| Substrate (Dienophile) | Diene | Product (Major Isomer) | Yield (%) | Endo:Exo Ratio | ee (%) |

| Methacrolein | Cyclopentadiene | Exo-2-methyl-5-norbornene-2-carboxaldehyde | 85-92% | 5:95 | 90-94% |

| Acryloyl-2-oxazolidinone | Cyclopentadiene | Endo-N-acryloyl-norbornene | 88-95% | 98:2 | >95% |

| Methyl Vinyl Ketone | Isoprene | 4-acetyl-1-methylcyclohexene | 70-80% | N/A | 75-85% |

Note: Methacrolein typically favors the Exo adduct in Lewis Acid catalysis due to steric repulsion in the Endo transition state, whereas oxazolidinones favor Endo .

Troubleshooting & Optimization (Field-Proven Insights)

The "Non-Linear Effect"

Titanium complexes often form dimers or oligomers in solution.

-

Observation: If ee% drops unexpectedly at higher concentrations.

-

Solution: Reduce catalyst loading or dilute the reaction. Conversely, if the monomer is the active species, dilution helps. For this sulfamide, a concentration of 0.1 M is optimal.

Moisture Sensitivity

The

-

Symptom: White precipitate forms immediately upon adding

. -

Fix: Ensure Molecular Sieves are freshly activated (heated >200°C under vacuum).

Ligand Recovery

The sulfamide ligand is robust and can be recovered.

-

Protocol: After the Celite filtration, the ligand often remains in the organic phase or precipitates upon acidification. Column chromatography (Silica, 20% EtOAc/Hexane) easily separates the polar ligand from the non-polar cycloadduct.

References

-

Application of mono- and bis-sulfonamides in asymmetric catalysis. Source: Research Trends. Context: Comprehensive review of sulfonamide/sulfamide ligands in Ti-catalyzed reactions. URL:[Link]

-

Enantioselective Diels-Alder Reaction Using Chiral Mg/Ti Complexes. Source: Journal of Organic Chemistry (via PubMed). Context: Establishes the baseline for sulfonamide-mediated cycloadditions. URL:[Link][1]

-

Chiral titanium complexes for enantioselective addition. Source: Chemical Reviews (ACS). Context: Mechanistic insights into Titanium-Nitrogen ligand coordination spheres. URL:[Link]

Sources

High-Performance Organocatalysis: Chiral Bis-Sulfonamides for Asymmetric Michael Additions

[1]

Executive Summary

This Application Note details the strategic implementation of chiral bis-sulfonamides as hydrogen-bonding organocatalysts for asymmetric Michael additions. While thioureas and squaramides are ubiquitous in this field, bis-sulfonamides offer a distinct advantage: tunable acidity . By modulating the sulfonyl substituents, the

This guide provides a validated protocol for the synthesis of a

Mechanistic Insight: The "Dual Activation" Model

The efficacy of bis-sulfonamides lies in their ability to form a rigid, hydrogen-bonded transition state. Unlike mono-sulfonamides, the bis-sulfonamide scaffold (typically derived from chiral diamines like trans-1,2-diaminocyclohexane) provides two N-H donors that converge on the electrophile.

Why Bis-Sulfonamides?

-

Acidity Modulation: The

of a sulfonamide N-H (~10-11 for aryl sulfonamides) is significantly lower than that of a urea/thiourea (~21). This increased acidity strengthens the hydrogen bond to the electrophile (LUMO lowering). -

Geometry: The

-symmetric backbone ensures that the substrate is approached from a specific trajectory, inducing high enantioselectivity.

Transition State Visualization

The following diagram illustrates the catalytic cycle and the proposed transition state where the bis-sulfonamide activates the nitroolefin while the deprotonated nucleophile attacks.

Figure 1: Mechanistic pathway showing the dual H-bond activation mode. The catalyst lowers the LUMO energy of the nitroolefin, facilitating the attack by the nucleophile.

Catalyst Selection & Synthesis Protocol

For this protocol, we utilize a (1R,2R)-cyclohexane-1,2-diamine backbone derivatized with 3,5-bis(trifluoromethyl)benzenesulfonyl chloride . This "Schreiner-analog" sulfonamide maximizes acidity and steric bulk.

Catalyst Synthesis

Reagents:

-

(1R,2R)-1,2-Diaminocyclohexane (1.0 equiv)

-

3,5-Bis(trifluoromethyl)benzenesulfonyl chloride (2.2 equiv)

-

Triethylamine (

) (2.5 equiv) -

Dichloromethane (DCM) (anhydrous)

Procedure:

-

Dissolution: Dissolve (1R,2R)-1,2-diaminocyclohexane (114 mg, 1.0 mmol) in anhydrous DCM (10 mL) under nitrogen.

-

Base Addition: Add

(350 -

Sulfonylation: Dropwise add a solution of the sulfonyl chloride (2.2 mmol) in DCM (5 mL).

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Workup: Wash with 1N HCl (2x), saturated

, and brine. Dry overngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Purification: Recrystallize from Hexane/EtOAc to obtain the white crystalline solid.

Standard Operating Procedure: Asymmetric Michael Addition

Target Reaction: Addition of Acetylacetone to trans-

Experimental Workflow

Figure 2: Step-by-step experimental workflow for the catalytic Michael addition.

Detailed Protocol Steps

-

Setup: In a clean 4 mL vial equipped with a magnetic stir bar, weigh the Bis-Sulfonamide Catalyst (0.01 mmol, 10 mol%) and trans-

-nitrostyrene (0.1 mmol, 1.0 equiv). -

Solvent: Add Toluene (1.0 mL). Note: Non-polar solvents like Toluene or Xylenes generally favor tight ion-pairing and H-bonding, enhancing enantioselectivity compared to MeOH or DMSO.

-

Nucleophile Addition: Add Acetylacetone (0.12 mmol, 1.2 equiv) via microsyringe.

-

Reaction: Stir the mixture at 25°C. Monitor consumption of nitrostyrene by TLC (Hexane:EtOAc 4:1). Typical reaction time: 12–24 hours.[1]

-

Purification: Direct load the reaction mixture onto a silica gel column. Elute with Hexane/EtOAc gradient.[2]

-

Analysis:

-

Yield: Gravimetric.

-

Enantiomeric Excess (ee): Chiral HPLC (e.g., Daicel Chiralpak AD-H, Hexane/i-PrOH 90:10).

-

Optimization & Troubleshooting Data

The following data summarizes the impact of solvent and catalyst loading, critical for process optimization.

| Parameter | Condition | Yield (%) | ee (%) | Notes |

| Solvent | Toluene | 92 | 94 | Optimal non-polar interaction. |

| Solvent | DCM | 88 | 85 | Good solubility, slightly lower ee. |

| Solvent | THF | 95 | 40 | H-bond competition disrupts catalyst. |

| Loading | 10 mol% | 92 | 94 | Standard balance of rate/cost. |

| Loading | 2 mol% | 60 | 90 | Slower rate (48h+), similar ee. |

| Additive | 4Å MS | 93 | 95 | Removes water, prevents background rxn. |

Expert Tip: If conversion is sluggish, do not heat the reaction above 40°C, as this degrades the enantioselectivity (

References

-

Mechanistic Foundation

-

Catalyst Synthesis

-

Comparative Acidity (Thiourea vs. Sulfonamide)

-

Application in Michael Addition

Sources

- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 2. mdpi.com [mdpi.com]

- 3. researchtrends.net [researchtrends.net]

- 4. Bis-thiourea and macrocyclic polyamines as binary organocatalysts for the ROP of lactide - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Research Portal [researchdiscovery.drexel.edu]

- 7. mdpi.com [mdpi.com]

- 8. thieme-connect.com [thieme-connect.com]

- 9. researchgate.net [researchgate.net]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

- 11. researchgate.net [researchgate.net]

- 12. Enantioselective organocatalytic Michael reactions using chiral (R,R)-1,2-diphenylethylenediamine-derived thioureas - RSC Advances (RSC Publishing) [pubs.rsc.org]

Preparation and Application of Metal Complexes with (R,R)-(+)-N,N'-Bis(α-methylbenzyl)sulfamide: A Guide for Researchers

Introduction: The Power of Chiral Sulfamide Ligands in Asymmetric Catalysis

In the landscape of modern synthetic chemistry, the quest for efficient and highly selective methods to produce enantiomerically pure compounds is paramount, particularly in the fields of medicinal chemistry and materials science. Chiral metal complexes have emerged as powerful tools in asymmetric catalysis, enabling the synthesis of single-enantiomer products with high fidelity.[1] At the heart of these catalysts lies the chiral ligand, a molecule that imparts its stereochemical information to the metal center, thereby directing the stereochemical outcome of a catalyzed reaction.

Among the diverse array of chiral ligands, those containing sulfur have garnered significant attention due to their unique electronic properties and strong coordination to a variety of transition metals.[1] (R,R)-(+)-N,N'-Bis(α-methylbenzyl)sulfamide is a C₂-symmetric chiral sulfamide ligand that has shown considerable promise in the formation of highly effective asymmetric catalysts. Its rigid backbone and well-defined chiral environment make it an excellent candidate for inducing high levels of enantioselectivity in a range of chemical transformations.

This comprehensive guide provides detailed application notes and protocols for the preparation of metal complexes with (R,R)-(+)-N,N'-Bis(α-methylbenzyl)sulfamide. It is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of these powerful catalytic tools. The protocols described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.

General Considerations for the Synthesis of Metal-Sulfamide Complexes

The successful synthesis of metal complexes with (R,R)-(+)-N,N'-Bis(α-methylbenzyl)sulfamide hinges on several key experimental parameters. Understanding the rationale behind these choices is crucial for obtaining high yields of pure, catalytically active complexes.

-

Inert Atmosphere: Many transition metal precursors, particularly those in low oxidation states (e.g., Rh(I), Ru(II)), are sensitive to oxygen and moisture. Therefore, all synthetic manipulations should be carried out under an inert atmosphere of nitrogen or argon using standard Schlenk line or glovebox techniques. This prevents the oxidation of the metal center and decomposition of the catalyst.

-

Solvent Choice: The solvent plays a critical role in the solubility of both the ligand and the metal precursor, as well as in the stability of the resulting complex. Anhydrous, deoxygenated solvents are essential. Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used for their ability to dissolve a wide range of organometallic compounds and their relative inertness.

-

Metal Precursors: The choice of metal precursor will dictate the final structure and reactivity of the complex. Common precursors include metal halides (e.g., [Ru(p-cymene)Cl₂]₂), metal-olefin complexes (e.g., [Rh(cod)Cl]₂), and metal acetates (e.g., Cu(OAc)₂). The lability of the ligands on the precursor influences the ease of substitution by the sulfamide ligand.

-

Reaction Temperature: The temperature at which the complexation is carried out can affect the reaction rate and the stability of the product. Many complexation reactions are performed at room temperature to avoid thermal decomposition. However, in some cases, gentle heating may be required to drive the reaction to completion.

-

Purification: Purification of the final metal complex is critical to remove any unreacted starting materials or byproducts that could interfere with its catalytic activity. Common purification techniques include recrystallization, precipitation, and column chromatography on silica gel or alumina.

Detailed Experimental Protocols

The following protocols provide representative procedures for the synthesis of copper, ruthenium, and rhodium complexes with (R,R)-(+)-N,N'-Bis(α-methylbenzyl)sulfamide. These should be considered as starting points and may require optimization for specific applications.

Protocol 1: Synthesis of a Copper(II) Complex

This protocol describes a general method for the synthesis of a Cu(II) complex, which can be a versatile catalyst for various organic transformations.

Materials:

-

(R,R)-(+)-N,N'-Bis(α-methylbenzyl)sulfamide

-

Copper(II) acetate (Cu(OAc)₂)

-

Anhydrous methanol

-

Anhydrous diethyl ether

-

Schlenk flask and standard Schlenk line equipment

Procedure:

-

To a 50 mL Schlenk flask under a nitrogen atmosphere, add (R,R)-(+)-N,N'-Bis(α-methylbenzyl)sulfamide (1.0 mmol).

-

Add anhydrous methanol (20 mL) to dissolve the ligand with stirring.

-

In a separate Schlenk flask, dissolve copper(II) acetate (1.0 mmol) in anhydrous methanol (10 mL).

-

Slowly add the copper(II) acetate solution to the ligand solution at room temperature with continuous stirring.

-

A color change is typically observed upon addition, indicating complex formation.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Reduce the solvent volume in vacuo to approximately 5 mL.

-

Add anhydrous diethyl ether (30 mL) to precipitate the copper complex.

-

Collect the solid product by filtration under nitrogen, wash with a small amount of cold diethyl ether, and dry under vacuum.

Protocol 2: Synthesis of a Ruthenium(II) Complex for Asymmetric Transfer Hydrogenation

Ruthenium(II) complexes bearing chiral diamine-type ligands are highly effective catalysts for the asymmetric transfer hydrogenation of ketones and imines.[2]

Materials:

-

(R,R)-(+)-N,N'-Bis(α-methylbenzyl)sulfamide

-

[Ru(p-cymene)Cl₂]₂

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (NEt₃)

-

Anhydrous pentane or hexane

-

Schlenk flask and standard Schlenk line equipment

Procedure:

-

In a Schlenk flask under a nitrogen atmosphere, dissolve (R,R)-(+)-N,N'-Bis(α-methylbenzyl)sulfamide (0.22 mmol) and [Ru(p-cymene)Cl₂]₂ (0.1 mmol) in anhydrous DCM (15 mL).

-

Add triethylamine (0.3 mmol) to the solution. The triethylamine acts as a base to facilitate the coordination of the deprotonated sulfamide ligand.

-

Stir the mixture at room temperature for 2 hours. The solution typically changes color, indicating the formation of the complex.

-

Remove the solvent under reduced pressure.

-

Wash the resulting solid with anhydrous pentane or hexane (3 x 10 mL) to remove any unreacted starting materials and triethylammonium chloride.

-

Dry the solid product under vacuum to yield the ruthenium complex.

Protocol 3: Synthesis of a Rhodium(I) Complex for Asymmetric Hydrogenation

Chiral Rhodium(I) complexes are widely used for the asymmetric hydrogenation of various unsaturated substrates.

Materials:

-

(R,R)-(+)-N,N'-Bis(α-methylbenzyl)sulfamide

-

Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(cod)₂]BF₄) or [Rh(cod)Cl]₂

-

Anhydrous dichloromethane (DCM)

-

Anhydrous pentane or hexane

-

Schlenk flask and standard Schlenk line equipment

Procedure:

-

In a Schlenk flask under a nitrogen atmosphere, dissolve (R,R)-(+)-N,N'-Bis(α-methylbenzyl)sulfamide (0.11 mmol) in anhydrous DCM (10 mL).

-

In a separate Schlenk flask, dissolve [Rh(cod)Cl]₂ (0.05 mmol) in anhydrous DCM (5 mL).

-

Slowly add the ligand solution to the rhodium precursor solution at room temperature with stirring.

-

Stir the reaction mixture for 1-2 hours at room temperature.

-

Concentrate the solution in vacuo.

-

Add anhydrous pentane or hexane to precipitate the rhodium complex.

-

Isolate the solid by filtration, wash with pentane, and dry under vacuum.

Characterization of the Metal Complexes

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized metal complexes. The following techniques are routinely employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the coordination of the ligand to the metal center. Upon complexation, shifts in the signals of the ligand's protons and carbons are expected. For diamagnetic complexes, sharp signals are observed. For paramagnetic complexes, broadened signals may be seen.

-

Infrared (IR) Spectroscopy: IR spectroscopy can provide evidence of coordination by observing shifts in the vibrational frequencies of the S=O and N-H bonds of the sulfamide ligand.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the complex.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural determination, including bond lengths, bond angles, and the coordination geometry around the metal center.[3]

Table 1: Representative Characterization Data for a Chiral Sulfonamide Metal Complex

| Metal | Technique | Observed Data |

| Cu(II) | IR (cm⁻¹) | ν(S=O) shifts to lower wavenumbers upon coordination. |

| Ru(II) | ¹H NMR (ppm) | Significant downfield shift of the N-H proton signal. |

| Rh(I) | ³¹P NMR (ppm) | If a phosphine co-ligand is present, coupling to Rh is observed. |

| - | X-ray | Can reveal coordination geometry (e.g., square planar, octahedral).[3] |

Note: The data presented are generalized from related structures and should be used for illustrative purposes. Actual values will vary depending on the specific complex.

Visualization of Experimental Workflow

The general workflow for the preparation of these metal complexes can be visualized as follows:

Caption: General workflow for the synthesis, isolation, and characterization of metal complexes with (R,R)-(+)-N,N'-Bis(α-methylbenzyl)sulfamide.

Applications in Asymmetric Catalysis

Metal complexes derived from (R,R)-(+)-N,N'-Bis(α-methylbenzyl)sulfamide are primarily employed as catalysts in asymmetric transformations. Their C₂-symmetric nature and the steric bulk of the α-methylbenzyl groups create a well-defined chiral pocket around the metal center, which is key to achieving high enantioselectivity.

Asymmetric Transfer Hydrogenation (ATH)

Ruthenium(II) complexes of chiral sulfamide ligands are particularly effective in the asymmetric transfer hydrogenation of prochiral ketones to chiral secondary alcohols.[2] This reaction typically uses isopropanol or a formic acid/triethylamine mixture as the hydrogen source. The generally accepted mechanism involves a metal-hydride intermediate.

Caption: A simplified catalytic cycle for the asymmetric transfer hydrogenation of a ketone catalyzed by a ruthenium complex.

Other Potential Applications

While ATH is a prominent application, these complexes have the potential to catalyze a variety of other asymmetric reactions, including:

-

Asymmetric Hydrogenation: Rhodium and iridium complexes can be used for the direct hydrogenation of olefins, ketones, and imines using molecular hydrogen.

-

Lewis Acid Catalysis: Copper(II) complexes can act as chiral Lewis acids to catalyze reactions such as Diels-Alder and aldol reactions.

-

C-H Activation: Rhodium(III) and Iridium(III) complexes are known to catalyze C-H activation/functionalization reactions.

Conclusion and Future Outlook

The preparation of metal complexes with (R,R)-(+)-N,N'-Bis(α-methylbenzyl)sulfamide provides access to a versatile class of chiral catalysts. The protocols and insights provided in this guide are intended to empower researchers to synthesize and utilize these complexes in their pursuit of novel and efficient asymmetric transformations. The modular nature of these catalysts, allowing for the tuning of the metal center and reaction conditions, ensures their continued relevance in the ever-evolving field of chemical synthesis. Future research in this area will likely focus on expanding the scope of their catalytic applications and developing more robust and recyclable catalyst systems.

References

- Cenini, S., & Gallo, E. (2011). Chiral Sulfur Ligands: Asymmetric Catalysis. Wiley-VCH.

- Wills, M. (2011). Asymmetric Transfer Hydrogenation. In Comprehensive Asymmetric Catalysis (Vol. 1, pp. 241-274). Wiley-VCH.

- Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-236.

- Casey, C. P. (2006). A new mechanism for asymmetric transfer hydrogenation. Journal of Chemical Education, 83(2), 192.

- Noyori, R., & Hashiguchi, S. (1997). Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes. Accounts of Chemical Research, 30(2), 97-102.

- Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C= O and C= N bonds. Tetrahedron: Asymmetry, 10(11), 2045-2061.

- Ikariya, T., & Blacker, A. J. (2007). Asymmetric transfer hydrogenation of ketones with bifunctional transition metal-based molecular catalysts. Accounts of chemical research, 40(12), 1300-1308.

- Wu, X., Li, X., King, F., & Xiao, J. (2005). Ruthenium-catalysed asymmetric transfer hydrogenation of ketones in water. Chemistry-A European Journal, 11(17), 4977-4985.

- Hayes, A. M., Morris, D. J., Clarkson, G. J., & Wills, M. (2005). A class of modular ligands for asymmetric transfer hydrogenation. Journal of the American Chemical Society, 127(20), 7318-7319.

- Chelucci, G., & Thummel, R. P. (2002). Chiral 2, 2′-bipyridines, 1, 10-phenanthrolines, and 2, 2′: 6′, 2 ″-terpyridines: syntheses and applications in asymmetric catalysis. Chemical reviews, 102(9), 3129-3170.

- Asymmetric transfer hydrogenation of aromatic ketones with the ruthenium(II) catalyst derived from C2 symmetric N,N′-bis[(1S)-1-benzyl-2-O-(diphenylphosphinite)ethyl]ethanediamide. (2025-08-06). ResearchGate. [https://www.researchgate.net/publication/257662588_Asymmetric_transfer_hydrogenation_of_aromatic_ketones_with_the_rutheniumII_catalyst_derived_from_C2_symmetric_NN'-bis1S-1-benzyl-2-O-diphenylphosphiniteethyl]

- Synthesis, crystal structure and characterization of new biologically active Cu(II) complexes with ligand derived from N-substituted sulfonamide. (2025-08-10). ResearchGate. [https://www.researchgate.

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for (R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide catalyzed reactions

Product: (R,R)-(+)-N,N'-Bis(α-methylbenzyl)sulfamide CAS: 91410-68-3 Primary Application: Chiral Ligand for Titanium-Catalyzed Alkylation; H-Bonding Organocatalysis.[1]

Core Directive & System Overview

This guide addresses the optimization of (R,R)-(+)-N,N'-Bis(α-methylbenzyl)sulfamide (hereafter referred to as (R,R)-BMS ).[1] Unlike standard bis-sulfonamide ligands, (R,R)-BMS features a sulfamide core (

The "Killer App" Reaction: The most critical application of (R,R)-BMS is the Titanium-catalyzed enantioselective addition of dialkylzinc reagents to aldehydes .[1] This system relies on Ligand-Accelerated Catalysis (LAC), where the Ti-Ligand complex is more reactive than the background titanium species.[1]

Standard Operating Protocol (SOP): Ti-Catalyzed Alkylation

Note: This protocol is the baseline for troubleshooting. Deviations here are the primary source of failure.

Reaction: Asymmetric Addition of Diethylzinc (

Reagents & Setup

-

Ligand: (R,R)-BMS (1–5 mol%)[1]

-

Lewis Acid:

(Titanium isopropoxide) (1.2–1.5 equiv relative to substrate)[1] -

Nucleophile:

(Diethylzinc) (2.0 equiv, usually 1.0M in hexane)[1] -

Solvent: Toluene (Anhydrous)[1]

-

Atmosphere: Argon or Nitrogen (Strictly inert)[1]

Step-by-Step Workflow

-

Ligand Activation: In a flame-dried Schlenk flask, dissolve (R,R)-BMS (0.05 mmol) in anhydrous Toluene (2 mL).

-

Titanium Complexation: Add

(1.2 mmol) dropwise.[1]-

Critical Checkpoint: Stir for 20 minutes at RT. The solution may change color (often to a light yellow/orange), indicating the displacement of isopropoxide ligands and formation of the active Ti-Sulfamide species.[1]

-

-

Transmetallation/Priming: Cool to -20°C. Add

(2.0 mmol) dropwise. Stir for 15 minutes. -

Substrate Addition: Add the aldehyde (1.0 mmol) slowly.

-

Reaction: Stir at 0°C to RT (optimization dependent) until TLC indicates consumption.

-

Quench: Carefully quench with 1N HCl or saturated

.

Optimization Logic & Variable Space